2-(2-Hydroxyphenoxy)-5-methylphenol
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Overview
Description
2-(2-Hydroxyphenoxy)-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a hydroxyphenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-5-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chlorophenol with 2-hydroxy-5-methylphenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-(2-Hydroxyphenoxy)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenoxy)-1-phenylethanol
- (2-Hydroxyphenoxy)acetic acid
- 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide
Uniqueness
2-(2-Hydroxyphenoxy)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
438543-74-9 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)-5-methylphenol |
InChI |
InChI=1S/C13H12O3/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8,14-15H,1H3 |
InChI Key |
MZIJGDJZBODVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2O)O |
Origin of Product |
United States |
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